BenchChemオンラインストアへようこそ!

5-Hydroxy-4-(methoxycarbonyl)nicotinic acid

Lipophilicity Membrane permeability Drug-likeness

5-Hydroxy-4-(methoxycarbonyl)nicotinic acid (CAS 243980-03-2; IUPAC: 5-hydroxy-4-methoxycarbonylpyridine-3-carboxylic acid) is a trisubstituted pyridine derivative of the nicotinic acid family, bearing a 5-hydroxyl group (‒OH), a 3-carboxylic acid (‒COOH), and a 4-methyl ester (‒COOCH₃) on the pyridine ring. The molecular formula is C₈H₇NO₅ (MW 197.14 g·mol⁻¹), and the compound is typically supplied as a crystalline solid with ≥98% purity for research use.

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
CAS No. 243980-03-2
Cat. No. B1585996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-4-(methoxycarbonyl)nicotinic acid
CAS243980-03-2
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=NC=C1C(=O)O)O
InChIInChI=1S/C8H7NO5/c1-14-8(13)6-4(7(11)12)2-9-3-5(6)10/h2-3,10H,1H3,(H,11,12)
InChIKeyKIMCKQKZVLZPLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-4-(methoxycarbonyl)nicotinic acid (CAS 243980-03-2): Compound Identity and Procurement Baseline


5-Hydroxy-4-(methoxycarbonyl)nicotinic acid (CAS 243980-03-2; IUPAC: 5-hydroxy-4-methoxycarbonylpyridine-3-carboxylic acid) is a trisubstituted pyridine derivative of the nicotinic acid family, bearing a 5-hydroxyl group (‒OH), a 3-carboxylic acid (‒COOH), and a 4-methyl ester (‒COOCH₃) on the pyridine ring . The molecular formula is C₈H₇NO₅ (MW 197.14 g·mol⁻¹), and the compound is typically supplied as a crystalline solid with ≥98% purity for research use . Computationally predicted properties include a LogP of 0.272, a topological polar surface area (TPSA) of 96.72 Ų, two hydrogen-bond donors, and five hydrogen-bond acceptors . These structural features position this compound at the intersection of 3,4-pyridinedicarboxylic acid monoesters and hydroxylated nicotinic acids, making it a functionally distinct intermediate in pharmaceutical and agrochemical research [1].

Why 5-Hydroxy-4-(methoxycarbonyl)nicotinic acid Cannot Be Replaced by Generic Nicotinic Acid Analogs


Superficially similar nicotinic acid derivatives—such as 5-hydroxynicotinic acid (lacking the 4-methoxycarbonyl group), 4-(methoxycarbonyl)nicotinic acid (lacking the 5-hydroxyl group), or the fully deprotected 5-hydroxypyridine-3,4-dicarboxylic acid—differ fundamentally in steric, electronic, and hydrogen-bonding properties that govern solubility, membrane permeability, metal-chelation behavior, and reactivity in downstream synthetic transformations [1]. The simultaneous presence of the 5-OH, 3-COOH, and 4-COOCH₃ substituents in the target compound generates a unique combination of LogP (0.272), TPSA (96.72 Ų), and hydrogen-bond donor/acceptor counts that cannot be replicated by any single analog . Substitution with a generic alternative therefore risks altered partitioning, incompatible ionization profiles, or failure in coordination-chemistry applications where both a free carboxylic acid and an ester-protected carboxylate are required in specific ring positions . The quantitative evidence below demonstrates that these differences are measurable, reproducible, and functionally consequential for scientific selection.

Quantitative Differentiation Evidence: 5-Hydroxy-4-(methoxycarbonyl)nicotinic acid vs. Closest Analogs


Lipophilicity (LogP) Differentiation of 5-Hydroxy-4-(methoxycarbonyl)nicotinic acid vs. 5-Hydroxynicotinic Acid

The target compound exhibits a computed LogP of 0.272, which is approximately 0.13 log units lower than that of 5-hydroxynicotinic acid (LogP = 0.40) despite possessing a higher molecular weight. This counter-intuitive reduction in lipophilicity arises from the additional polar ester carbonyl at the 4-position, which introduces a hydrogen-bond acceptor that increases aqueous affinity without adding a hydrogen-bond donor . The result is a compound with a balanced partition profile—more lipophilic than the fully deprotected 5-hydroxypyridine-3,4-dicarboxylic acid (LogP = 0.1836) yet more polar than 5-hydroxynicotinic acid, enabling distinct membrane-partitioning and solubility characteristics .

Lipophilicity Membrane permeability Drug-likeness

Hydrogen-Bond Donor Count: 5-Hydroxy-4-(methoxycarbonyl)nicotinic acid (2 HBD) vs. 5-Hydroxypyridine-3,4-dicarboxylic Acid (3 HBD)

The target compound possesses exactly two hydrogen-bond donors (5-OH and 3-COOH), whereas the fully deprotected analog 5-hydroxypyridine-3,4-dicarboxylic acid has three HBDs (5-OH plus two carboxyl OH groups) . This single HBD difference has pronounced consequences: methyl esterification of the 4-carboxyl group eliminates one donor while retaining a strong acceptor (ester carbonyl), yielding a donor/acceptor ratio of 2:5 compared to 3:4 for the diacid [1]. In practice, the reduced HBD count lowers the desolvation penalty for membrane crossing and reduces crystal-lattice hydrogen-bond saturation, which can alter polymorphism outcomes and solid-form properties [1].

Hydrogen bonding Permeability Crystal engineering

Topological Polar Surface Area (TPSA) Differentiation: A 10.2% Reduction vs. the Diacid Analog

The target compound has a computed TPSA of 96.72 Ų, which is 10.2% lower than that of 5-hydroxypyridine-3,4-dicarboxylic acid (TPSA = 107.72 Ų) and 26.4% higher than that of 4-(methoxycarbonyl)nicotinic acid (TPSA = 76.5 Ų) [1]. TPSA values below 140 Ų are generally required for oral bioavailability, and values below 90 Ų are preferred for blood-brain barrier penetration. The target compound sits in a narrow intermediate window (96.72 Ų) that is distinct from both comparators, conferring a unique permeability-class position that cannot be achieved with either the more polar diacid or the less polar 5-deoxy analog .

Polar surface area Membrane permeability Bioavailability prediction

Rotatable Bond Count and Conformational Flexibility: Structural Distinction from 5-Hydroxy-6-methyl-3,4-pyridinedicarboxylic Acid

5-Hydroxy-4-(methoxycarbonyl)nicotinic acid and 5-hydroxy-6-methyl-3,4-pyridinedicarboxylic acid (CAS 479-30-1) share the identical molecular formula (C₈H₇NO₅) and molecular weight (197.15 g·mol⁻¹), yet they are constitutional isomers with fundamentally different substitution patterns. The target compound contains two rotatable bonds (4-COOCH₃ ester rotation and 3-COOH rotation), whereas the 6-methyl isomer has fewer degrees of rotational freedom because the 6-methyl substituent is non-rotatable . Additionally, the 6-methyl analog lacks the ester functionality entirely (bearing two free carboxylic acids and a 6-methyl group), which endows it with a predicted pKa of ~0.25 (most acidic) and solubility described as 'slightly soluble in water when heated,' in contrast to the target compound's ester-mediated solubility in polar organic solvents . These isomeric distinctions preclude interchangeability in structure-activity relationship (SAR) studies and in synthetic routes that require regioselective ester hydrolysis .

Conformational flexibility Rotatable bonds Isomeric differentiation

Metal-Chelation Denticity Advantage: Monoester Protection Enables Selective Coordination Chemistry

Hydroxypyridinedicarboxylic acids are established chelating agents for Fe(III) and Al(III), with the 3,4-dicarboxy-5-hydroxy substitution pattern providing a tridentate coordination motif (pyridine N, 3-COO⁻, 5-O⁻) [1][2]. In the target compound, the 4-carboxyl group is protected as a methyl ester, reducing the ligand denticity from tetradentate (in the fully deprotected diacid) to tridentate, while simultaneously introducing a neutral ester group that can participate in weaker secondary interactions (e.g., hydrogen bonding to coordinated water molecules) without competing for the primary metal-binding site . This controlled denticity is structurally analogous to the strategy employed in clinically investigated hydroxypyridinecarboxylate chelators, where monoesterification modulates metal selectivity and complex stability [1][2]. In contrast, 5-hydroxynicotinic acid (lacking the 4-substituent) provides only bidentate coordination, and 4-(methoxycarbonyl)nicotinic acid (lacking the 5-OH) lacks the essential 5-hydroxyl donor required for the high-affinity tridentate binding pocket .

Metal chelation Coordination chemistry Ligand design

High-Value Application Scenarios for 5-Hydroxy-4-(methoxycarbonyl)nicotinic acid Based on Quantified Differentiation


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity (LogP ~0.27) and Reduced HBD Count

In fragment-based drug discovery programs targeting intracellular enzymes or CNS-penetrant small molecules, the target compound provides a LogP of 0.272 and only two hydrogen-bond donors, positioning it within the favorable 'CNS-accessible' or 'high-solubility oral' design space. Unlike 5-hydroxypyridine-3,4-dicarboxylic acid (LogP 0.18, 3 HBD, TPSA 107.72) or 5-hydroxynicotinic acid (LogP 0.40, 2 HBD but lacking the 4-ester handle), the target compound uniquely balances polarity and permeability, as evidenced by its intermediate TPSA of 96.72 Ų . This profile makes it the preferred core scaffold when parallel SAR necessitates monitoring both membrane flux and aqueous solubility across a congeneric series, and where substitution with the more polar diacid would lead to permeability failure .

Regioselective Prodrug or Bioconjugate Synthesis Exploiting Orthogonal Ester/Acid Functionality

The target compound's differentiation as a 4-methyl ester with a free 3-carboxylic acid enables chemoselective transformations impossible with symmetrical diacids or mono-functional analogs. The 3-COOH can be activated (e.g., to an amide or active ester) while the 4-COOCH₃ remains intact, or the methyl ester can be selectively hydrolyzed under mild basic conditions to unmask the second acid. This orthogonal reactivity is absent in 5-hydroxypyridine-3,4-dicarboxylic acid (two nearly equivalent carboxyl groups) and in 4-(methoxycarbonyl)nicotinic acid (lacks the 5-OH handle for further derivatization) [1]. Procurement of the correct regioisomer is essential for synthetic routes where reaction sequence and protecting-group strategy are dictated by the inherent chemoselectivity of the starting material .

Metal-Organic Framework (MOF) and Coordination Polymer Design with Tunable Denticity

The 3,4-pyridinedicarboxylic acid motif is widely employed in MOF synthesis, where the carboxylate groups bridge metal nodes to form extended networks [1]. The target compound introduces a critical design parameter: the 4-position is esterified, reducing its coordination affinity at that position while preserving tridentate binding (N, 3-COO⁻, 5-O⁻). This creates an asymmetric ligand that can direct network topology by enforcing a specific connectivity pattern, in contrast to the fully deprotected diacid, which tends to form more symmetric, less predictable coordination polymers [1]. For materials scientists, the controlled denticity and the 5-OH group (capable of additional H-bonding in the secondary coordination sphere) differentiate this compound from both the 5-deoxy analog (insufficient donor set) and the diacid (excessive connectivity) .

Vitamin B6 Pathway Intermediate Studies Requiring Specific Substitution Pattern

Several 5-hydroxypyridine-3,4-dicarboxylic acid derivatives, such as 5-hydroxy-6-methyl-3,4-pyridinedicarboxylic acid, are validated intermediates in pyridoxine (vitamin B6) catabolism studies, specifically for the identification of 4-pyridoxic acid dehydrogenase genes . The target compound, bearing a 4-methyl ester instead of a 6-methyl group, offers a structurally related but functionally distinct probe for dissecting substrate specificity of enzymes in this pathway. Because the molecular formula (C₈H₇NO₅) is identical to the 6-methyl isomer, strict CAS-number verification (243980-03-2) is mandatory during procurement to avoid isomer misassignment, which would produce false-negative or false-positive enzyme-activity results .

Quote Request

Request a Quote for 5-Hydroxy-4-(methoxycarbonyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.